molecular formula C11H8F3N3OS B2471049 6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 717827-97-9

6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2471049
CAS RN: 717827-97-9
M. Wt: 287.26
InChI Key: BZUJIZYKQCEIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-” is a chemical compound with the formula C4H5N3OS. It has a molecular weight of 143.167 . It’s also known by other names such as AB 48, Uracil, 6-amino-2-thio-, 2-Mercapto-6-aminouracil, 2-Thio-6-aminouracil, 4-Amino-2-thiouracil, 6-Amino-2-thiouracil, 6-Amino-4-keto-2-thiopyrimidine, 6-Aminothiouracil, NSC 1587, NSC 202018, and 6-amino-2-thiouracil hydrate .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H, (H4,5,6,7,8,9) . The structure is available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Synthesis and Characterization

6-Amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were characterized using 1H NMR, 13C NMR, and FT-IR spectroscopies, and their quantum-chemical properties were investigated using DFT/B3LYP method. The study also evaluated the cytotoxic activities of these derivatives against human liver and breast cancer cell lines (Kökbudak et al., 2020).

Antimicrobial and Antioxidant Potential

Research has also delved into the antimicrobial and antioxidant potential of derivatives of this compound. Kumar et al. (2011) synthesized a series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones and tested them for in vitro antibacterial activities against various bacterial strains. Additionally, the antioxidant potential of these compounds was assessed using the DPPH assay method, revealing significant antioxidant activity for some derivatives (Kumar et al., 2011).

Antitumor Activity

The antitumor activity of these derivatives has also been a focal point of research. For example, Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These compounds exhibited potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Molecular Docking and Pharmacological Study

Lal et al. (2018) conducted a molecular docking and pharmacological study of new thiopyrimidine derivatives, including 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one derivatives. These compounds were evaluated for their antibacterial properties and showed moderate to good activity, with molecular docking studies providing insight into their hypothetical binding modes (Lal et al., 2018).

properties

IUPAC Name

6-amino-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)17-8(15)5-9(18)16-10(17)19/h1-5H,15H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJIZYKQCEIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=O)NC2=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one

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